molecular formula C13H7N5O7 B5127418 3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid

3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid

Cat. No.: B5127418
M. Wt: 345.22 g/mol
InChI Key: FPSTWHPSUDQVKB-UHFFFAOYSA-N
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Description

3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid is a chemical compound with the molecular formula C₁₃H₇N₅O₇. It is known for its unique structure, which includes a benzoxadiazole ring substituted with nitro groups and an amino group attached to a benzoic acid moiety

Properties

IUPAC Name

3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O7/c19-13(20)6-2-1-3-7(4-6)14-10-8(17(21)22)5-9(18(23)24)11-12(10)16-25-15-11/h1-5,14H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSTWHPSUDQVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid typically involves the nitration of a benzoxadiazole precursor followed by amination and subsequent coupling with benzoic acid. One common method involves the reaction of 5,7-dinitro-2,1,3-benzoxadiazole with an amine under controlled conditions to form the intermediate, which is then coupled with benzoic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of fluorescent dyes and probes.

    Biology: Employed in the study of enzyme activities and cellular processes.

    Medicine: Investigated for its potential as a diagnostic tool and in drug development.

    Industry: Utilized in the production of advanced materials and sensors

Mechanism of Action

The mechanism of action of 3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro groups and benzoxadiazole ring play a crucial role in its activity. For example, in biological systems, it can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation . This property is exploited in various assays and imaging techniques.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.

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